molecular formula C16H22N2O2 B4694790 N-[3-(1-azepanyl)-3-oxopropyl]benzamide

N-[3-(1-azepanyl)-3-oxopropyl]benzamide

Cat. No.: B4694790
M. Wt: 274.36 g/mol
InChI Key: MXJYJHAWODLADG-UHFFFAOYSA-N
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Description

N-[3-(1-azepanyl)-3-oxopropyl]benzamide is a chemical compound offered for research purposes. It is a synthetic organic molecule belonging to the class of benzamides. Benzamides are a significant class of compounds in medicinal chemistry with a broad spectrum of investigated biological activities. Researchers have explored similar N-substituted benzamides for various applications, including their potential role as radio- or chemo-sensitizers by inhibiting NF-κB activation, a key pathway in cell survival and inflammation . This product is provided strictly For Research Use Only. It is intended for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting their own experiments to determine this specific compound's properties, mechanism of action, and potential applications.

Properties

IUPAC Name

N-[3-(azepan-1-yl)-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(18-12-6-1-2-7-13-18)10-11-17-16(20)14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJYJHAWODLADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of AKOS001412634. In general, factors such as temperature, pH, and the presence of other substances can affect the stability and activity of pharmaceutical compounds.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-[3-(1-azepanyl)-3-oxopropyl]benzamide with structurally related compounds from the evidence:

Compound Name Core Structure Substituent/Ring System Molecular Weight LogP Melting Point (°C) Biological Activity Source
This compound Benzamide + 3-oxopropyl linker Azepane (7-membered ring) ~345 (estimated) ~3.7 N/A Hypothesized kinase/PTP1B inhibition Structural inference
Compound 112254 Benzamide + 3-oxopropyl linker 4-(4-Methoxybenzyl)piperazine 437.57 3.71 N/A Not reported
4-(3-(4-Methoxyphenyl)-3-oxopropyl)-N-(4-(phenylcarbamoyl)phenyl)benzamide Benzamide + 3-oxopropyl linker 4-Methoxyphenyl 498.54 ~4.2 261–263 PTP1B inhibition (IC50: 1.2 µM)
N-(3-(4-(5-Methoxy-2-((3-sulfamoylphenyl)amino)pyrimidin-4-yl)piperazin-1-yl)benzyl)-4-(3-(methylamino)-3-oxopropyl)benzamide Benzamide + piperazine-pyrimidine Piperazine + sulfonamide ~670 (estimated) ~2.8 N/A BMPR2 kinase inhibition
2-(Diethylamino)ethyl 4-((3-(4-fluorophenyl)-3-oxopropyl)amino)benzoate Benzoate ester + 3-oxopropyl linker 4-Fluorophenyl + diethylaminoethyl ~444 (estimated) ~2.5 N/A Anti-leishmanial activity
Key Observations:
  • Ring Size and Flexibility : The 7-membered azepane in the target compound may offer reduced ring strain and enhanced conformational flexibility compared to 6-membered piperazine/piperidine rings in analogs (e.g., ). This could improve binding to larger enzyme pockets, such as kinases or phosphatases .
  • LogP and Solubility : The target compound’s LogP (~3.7) is higher than sulfonamide-containing analogs (LogP ~2.8) but lower than tert-butyl-substituted derivatives (LogP ~3.71 in ). This suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Thermal Stability : Analogs with aromatic substituents (e.g., 4-methoxyphenyl in ) exhibit higher melting points (>250°C), likely due to π-π stacking and hydrogen bonding, whereas the azepane-containing compound may have lower thermal stability due to its flexible aliphatic ring.
Enzyme Inhibition:
  • PTP1B Inhibitors : Compounds like 4-(3-(4-Methoxyphenyl)-3-oxopropyl)-N-(4-(phenylcarbamoyl)phenyl)benzamide () show potent PTP1B inhibition (IC50: 1.2 µM). The azepane-containing analog may exhibit similar activity due to the 3-oxopropyl linker’s role in substrate mimicry, but selectivity could vary due to the larger ring size .
  • Kinase Inhibition : Piperazine-linked benzamides () demonstrate BMPR2 kinase inhibition. The azepane’s flexibility might enhance binding to allosteric kinase sites, though steric hindrance could reduce potency compared to smaller rings .
Anti-Parasitic Activity:
  • Anti-leishmanial Derivatives : Compounds with fluorophenyl groups () exhibit activity against Leishmania enzymes. The target compound’s azepane may improve pharmacokinetics (e.g., half-life) but requires validation for efficacy .

Q & A

Basic: What are the optimal synthetic routes for N-[3-(1-azepanyl)-3-oxopropyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of benzamide derivatives typically involves coupling azepane-containing precursors with activated benzamide intermediates. Key steps include:

  • Amide Bond Formation: Use coupling reagents like EDCI/HOBt or carbodiimides to facilitate the reaction between 3-(1-azepanyl)-3-oxopropanoic acid and benzamide derivatives.
  • Condition Optimization: Control temperature (e.g., 0–25°C), solvent polarity (DMF or DCM), and reaction time (12–24 hrs) to minimize side reactions like hydrolysis .
  • Catalysis: Iron phosphate (FePO₄) has been effective in catalyzing β-amido carbonyl syntheses, improving yields up to 85–98% under mild conditions .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolates .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Structural validation and purity assessment require:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., azepanyl protons at δ 1.4–2.8 ppm, carbonyl carbons at ~170 ppm) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>95%) and resolve stereoisomers .
  • Mass Spectrometry: High-resolution MS (HRMS) for exact mass confirmation (e.g., C₂₁H₂₉N₂O₂: [M+H]⁺ calc. 341.2224) .
  • IR Spectroscopy: Identify amide C=O stretches (~1680 cm⁻¹) and azepane N-H bends (~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of benzamide derivatives?

Methodological Answer:
Contradictory data often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays: Use cell lines with consistent genetic backgrounds (e.g., HEK293 or MCF-7) and replicate experiments ≥3 times .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., azepane ring size, benzamide para-substituents) to isolate activity drivers .
  • Computational Modeling: Molecular docking (AutoDock Vina) to predict binding affinities for targets like proteasomes or kinases, correlating with in vitro IC₅₀ values .
  • Meta-Analysis: Cross-reference published data with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .

Advanced: What methodologies elucidate the interaction mechanisms between this compound and biological targets?

Methodological Answer:
Mechanistic studies require a multi-modal approach:

  • Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (Kₐ, Kd) to immobilized targets (e.g., BMPR2 kinase) .
  • Cellular Thermal Shift Assay (CETSA): Validate target engagement by measuring protein thermal stability shifts in cell lysates .
  • Mutagenesis Studies: Introduce point mutations (e.g., catalytic site residues) to confirm critical binding interactions .
  • Metabolomics: LC-MS/MS to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .

Basic: What are the primary challenges in purifying this compound?

Methodological Answer:
Key purification challenges and solutions:

  • Hydrophobicity: Use gradient elution (e.g., 10–50% acetonitrile in water) to prevent column clogging .
  • Byproduct Removal: Employ preparative TLC (silica gel GF₂₅₄) to separate unreacted starting materials or oxidized derivatives .
  • Stereochemical Purity: Chiral HPLC (CHIRALPAK® columns) to resolve enantiomers, critical for bioactive compounds .
  • Scale-Up: Optimize flash chromatography parameters (flow rate, particle size) for gram-scale synthesis .

Advanced: How to design experiments to study the structure-activity relationship (SAR) of this compound?

Methodological Answer:
SAR studies should systematically vary structural components:

  • Azepane Modifications: Compare 6- vs. 7-membered rings (azepanyl vs. azocanyl) to assess conformational flexibility .
  • Benzamide Substituents: Introduce electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) at para positions to modulate electronic effects .
  • Linker Optimization: Test propyl vs. ethyl spacers to balance steric bulk and hydrogen-bonding capacity .
  • In Silico Screening: Use Schrödinger’s Glide to prioritize synthetic targets with predicted improved binding .
  • Biological Testing: Parallel assays (e.g., anti-proliferation, enzyme inhibition) to correlate structural changes with activity trends .

Basic: What are the recommended storage conditions for this compound to ensure stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
  • Solubility: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers unless freshly prepared .
  • Light Sensitivity: Protect from UV exposure using amber vials, especially for nitro- or acetyl-substituted analogs .

Advanced: How can researchers validate the selectivity of this compound for a target enzyme over related isoforms?

Methodological Answer:

  • Kinase Profiling: Use panels (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases .
  • Isozyme-Specific Assays: Compare IC₅₀ values for closely related isoforms (e.g., PTP1B vs. TCPTP phosphatases) using fluorogenic substrates .
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., BMPR2) to identify binding site specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1-azepanyl)-3-oxopropyl]benzamide
Reactant of Route 2
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N-[3-(1-azepanyl)-3-oxopropyl]benzamide

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